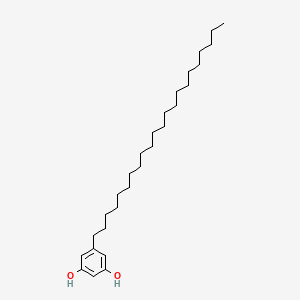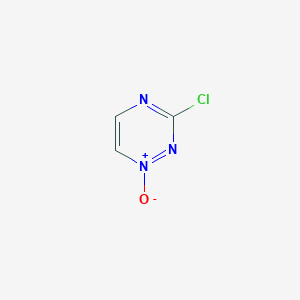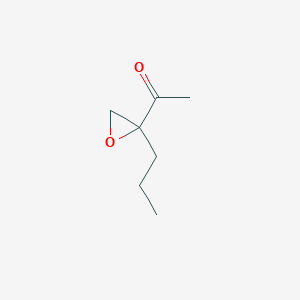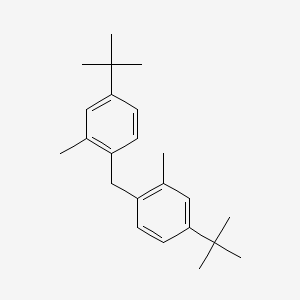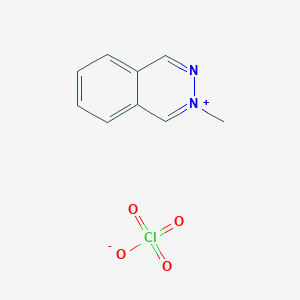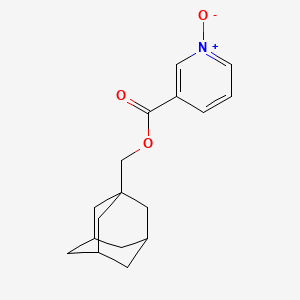
1-Adamantylmethyl nicotinate N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Adamantylmethyl nicotinate N-oxide is a chemical compound that combines the structural features of adamantane and nicotinate with an N-oxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-adamantylmethyl nicotinate N-oxide typically involves the oxidation of 1-adamantylmethyl nicotinate. One common method is the use of hydrogen peroxide in the presence of a base to oxidize the nitrogen atom, forming the N-oxide . Another method involves the use of sodium perborate in acetic acid, which is effective for the oxidation of nitrogen-containing compounds .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Adamantylmethyl nicotinate N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to the parent amine using reducing agents.
Substitution: The adamantyl group can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic or basic catalysts can facilitate substitution reactions involving the adamantyl group.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while reduction would revert the compound to its amine form .
Wissenschaftliche Forschungsanwendungen
1-Adamantylmethyl nicotinate N-oxide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-adamantylmethyl nicotinate N-oxide involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The N-oxide group can participate in redox reactions, influencing the compound’s biological activity. The adamantyl group provides steric bulk, which can affect the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-Adamantylmethyl nicotinate: The parent compound without the N-oxide group.
Adamantane derivatives: Compounds such as 1-adamantylmethylamine and 1-adamantylmethyl alcohol.
Nicotinate derivatives: Compounds like methyl nicotinate and ethyl nicotinate.
Uniqueness: 1-Adamantylmethyl nicotinate N-oxide is unique due to the presence of both the adamantyl and nicotinate moieties combined with an N-oxide functional group.
Eigenschaften
CAS-Nummer |
64140-44-9 |
|---|---|
Molekularformel |
C17H21NO3 |
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
1-adamantylmethyl 1-oxidopyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C17H21NO3/c19-16(15-2-1-3-18(20)10-15)21-11-17-7-12-4-13(8-17)6-14(5-12)9-17/h1-3,10,12-14H,4-9,11H2 |
InChI-Schlüssel |
MRJWLNMHQYXDKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)COC(=O)C4=C[N+](=CC=C4)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


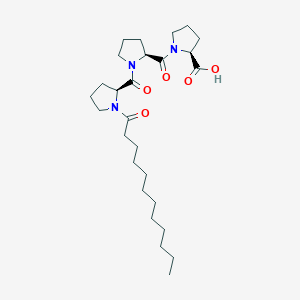
![2-Butyl-2,3-dihydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5,8-dione](/img/structure/B14495135.png)
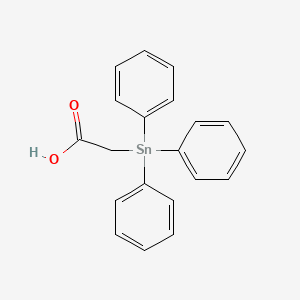
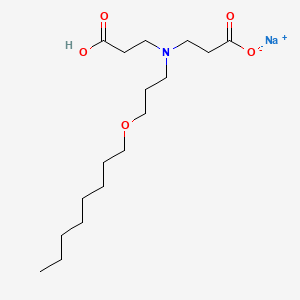
![5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14495164.png)
![4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile](/img/structure/B14495168.png)
